![molecular formula C2H6O2P+ B13835111 Ethyl-phosphinic acid CAS No. 4363-06-8](/img/structure/B13835111.png)
Ethyl-phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-phosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyl group and two oxygen atoms, one of which is double-bonded (P=O) and the other is a hydroxyl group (P-OH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl-phosphinic acid can be synthesized through several methods. One common approach involves the hydrolysis of ethyl-phosphinic esters. The hydrolysis can be carried out under both acidic and basic conditions, but the use of trimethylsilyl halides is also effective in cleaving the C-O bond . Another method involves the oxidation of ethyl-phosphine with hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale hydrolysis of ethyl-phosphinic esters using acidic conditions. The reaction is typically monitored using liquid chromatography to ensure complete conversion .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-phosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it back to ethyl-phosphine.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Phosphonic acids.
Reduction: Ethyl-phosphine.
Substitution: Various substituted phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl-phosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which ethyl-phosphinic acid exerts its effects involves its ability to form strong bonds with metal ions and other molecules. This property makes it an effective ligand in coordination chemistry and a useful reagent in catalysis. In biological systems, it can mimic phosphate groups, thereby interfering with enzymatic processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic Acid: Similar structure but with two hydroxyl groups instead of one.
Phosphoric Acid: Contains three hydroxyl groups.
Phosphinic Acid: Lacks the ethyl group present in ethyl-phosphinic acid.
Uniqueness
This compound is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to other phosphinic and phosphonic acids. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Eigenschaften
CAS-Nummer |
4363-06-8 |
---|---|
Molekularformel |
C2H6O2P+ |
Molekulargewicht |
93.04 g/mol |
IUPAC-Name |
ethyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C2H5O2P/c1-2-5(3)4/h2H2,1H3/p+1 |
InChI-Schlüssel |
VLCKYIRTXQOKNB-UHFFFAOYSA-O |
Kanonische SMILES |
CC[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.